
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid; 97%
Übersicht
Beschreibung
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid is a chemical compound with the CAS Number: 2000187-73-3 . It has a molecular weight of 269.49 and is a solid in physical form . The compound is stored at a temperature of 2-8°C .
Synthesis Analysis
This compound is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It is used for the synthesis of a series of arylphthalazine derivatives as potent, and orally bioavailable inhibitors of VEGFR-2 .Molecular Structure Analysis
The IUPAC name of the compound is 2-chloro-4-(4-morpholinylcarbonyl)phenylboronic acid . The InChI code is 1S/C11H13BClNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 269.49 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of VEGFR-2 Inhibitors
This compound is utilized in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These inhibitors play a crucial role in the treatment of cancers by blocking angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a critical pathway for tumor growth.
Chemical Synthesis: Suzuki Coupling
This compound serves as a key reagent in Suzuki coupling reactions, a widely used method for creating carbon-carbon bonds in organic synthesis . The boronic acid group reacts with halide-bearing compounds in the presence of a palladium catalyst, enabling the construction of complex organic molecules.
Wirkmechanismus
Target of Action
It is used for the synthesis of a series of arylphthalazine derivatives , which are known to be potent inhibitors of VEGFR-2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis .
Mode of Action
As a boronic acid derivative, it likely interacts with its targets through the boron atom, which has the ability to form stable covalent bonds with other atoms, altering the function of the target molecule .
Biochemical Pathways
The compound is used in the synthesis of arylphthalazine derivatives , which are known to inhibit VEGFR-2 . This suggests that it may affect the VEGF signaling pathway, which is involved in angiogenesis, the process of new blood vessel formation . Inhibition of this pathway can have downstream effects on processes such as cell proliferation and migration .
Pharmacokinetics
As a boronic acid derivative, it is likely to have good oral bioavailability . The compound’s pharmacokinetic properties would also be influenced by factors such as its molecular weight (269.49 ) and its physical form (solid ).
Result of Action
Given its use in the synthesis of inhibitors of vegfr-2 , it can be inferred that it may have effects on angiogenesis and related processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Furthermore, its efficacy could be influenced by factors such as pH and the presence of other molecules in its environment .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept container tightly closed .
Eigenschaften
IUPAC Name |
[2-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJPQSIYRSBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189318 | |
| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid | |
CAS RN |
2000187-73-3 | |
| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2000187-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






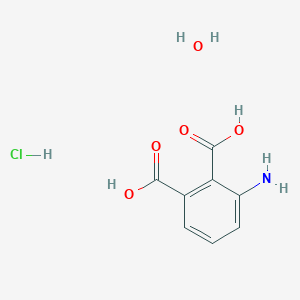
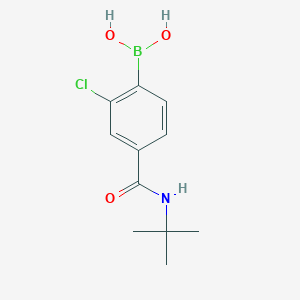


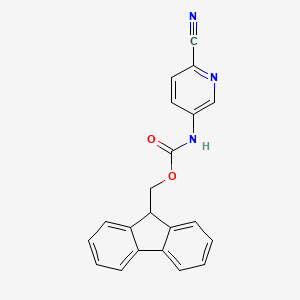
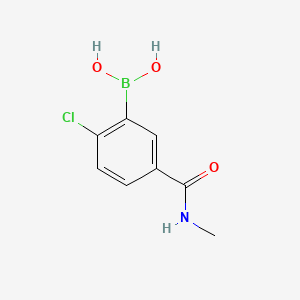
![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
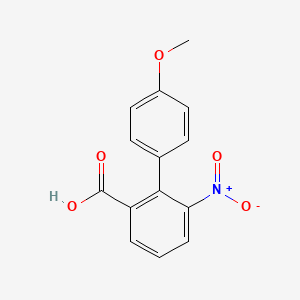
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)